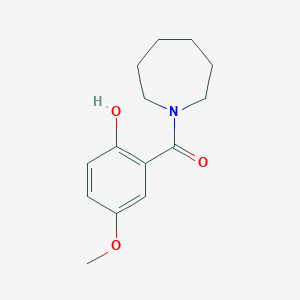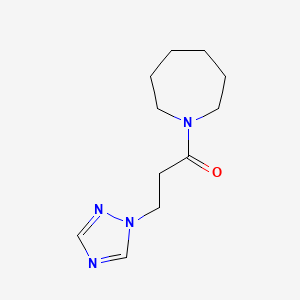![molecular formula C15H19N3O2 B7508330 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects
This compound has been reported to produce various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which are associated with the regulation of mood, behavior, and cognition. It has also been reported to decrease the levels of stress hormones such as cortisol and corticosterone.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to produce consistent and reproducible results. It has also been reported to have low toxicity and minimal side effects in animals. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the study of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one. One direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to study its potential applications in the field of synthetic biology, where it can be used as a tool to control gene expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, neuroscience, and synthetic biology. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported using different methods. One of the methods involves the reaction of 2-phenylpyrrolidine with acetic anhydride followed by the reaction of the resulting compound with imidazole. Another method involves the reaction of 2-phenylpyrrolidine with N-(2-bromoacetyl)imidazole in the presence of a base. Both methods have been reported to yield the desired compound with good purity and yield.
Scientific Research Applications
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been studied for its potential applications in different areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been studied for its potential to treat Parkinson's disease and schizophrenia.
Properties
IUPAC Name |
1-[2-(2-phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(18-10-8-16-15(18)20)11-17-9-4-7-13(17)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWDUFVSPOTILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)



![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

